molecular formula C13H10O B032115 2-Phenylbenzaldehyde CAS No. 1203-68-5

2-Phenylbenzaldehyde

Cat. No.: B032115
CAS No.: 1203-68-5
M. Wt: 182.22 g/mol
InChI Key: LCRCBXLHWTVPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylbenzaldehyde, also known as (1,1’-Biphenyl)-2-carboxaldehyde, is an organic compound with the molecular formula C₁₃H₁₀O. It is a derivative of benzaldehyde, where a phenyl group is attached to the second carbon of the benzaldehyde ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Phenylbenzaldehyde interacts with various biomolecules in biochemical reactions. It has been identified as a product in the degradation pathway of phenanthrene, a polycyclic aromatic hydrocarbon

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. It is known that benzaldehydes can have toxic effects at high doses

Metabolic Pathways

This compound is involved in the degradation pathway of phenanthrene

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with phenylboronic acid in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or rhodium, is common in these processes. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances, dyes, and polymers

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, which lacks the phenyl group attached to the second carbon.

    4-Phenylbenzaldehyde: A positional isomer with the phenyl group attached to the fourth carbon.

    2-Hydroxybenzaldehyde: A derivative with a hydroxyl group attached to the second carbon.

Uniqueness: 2-Phenylbenzaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRCBXLHWTVPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923309
Record name [1,1'-Biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-68-5, 55171-99-8
Record name [1,1′-Biphenyl]-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-2-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055171998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Biphenylcarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromobenzaldehyde (315 μL, 2.70 mmol), phenylboronic acid (395 mg, 3.24 mmol), Pd(PPh3)4 (31 mg, 0.027 mmol) and Na2CO3 (430 mg, 4.05 mmol) were dissolved in N,N-dimethylformamide (20 mL) in a reaction vessel and refluxed at 160° C. for 6 hours. After the reaction was completed, the reaction mixture was diluted with EtOAc and saturated NaHCO3 solution was added. The organic layer obtained by extracting the aqueous layer with EtOAc was dried with anhydrous MgSO4 and then filtered. The filtrate was concentrated under reduced pressure and the concentrate was purified by column chromatography (hexane:diethyl ether=8:1) to obtain 369 mg of the target compound (2.03 mmol, 75.0%).
Quantity
315 μL
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
31 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Phenylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Phenylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Phenylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Phenylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Phenylbenzaldehyde
Customer
Q & A

Q1: How is 2-phenylbenzaldehyde synthesized asymmetrically?

A1: Human serum albumin (HSA) can act as a catalyst in the asymmetric nitroaldol reaction of biphenyl aldehydes, such as this compound, with nitromethane. [] This reaction yields optically active 2-nitro alcohols. While the enantioselectivity for this compound itself is moderate (35% ee), introducing substituents like Br, Me, OMe, or CN at the 4'-position of the benzene ring significantly enhances the enantioselectivity (80-88% ee). [] This method highlights a biocatalytic approach towards synthesizing chiral this compound derivatives.

Q2: What is the crystal structure of (E)-2-phenylbenzaldehyde oxime?

A2: (E)-2-phenylbenzaldehyde oxime crystallizes in the space group Pca21 with Z' = 2. [] The crystal structure reveals that the molecules are connected by two N—H⋯O hydrogen bonds, forming C22(6) chains. [] This structural information provides valuable insights into the intermolecular interactions and packing arrangement of this compound in the solid state.

Q3: Is this compound identified as a metabolite in any biological processes?

A3: Yes, research indicates that this compound is identified as a metabolite during the microbial degradation of phenanthrene by the bacterial strain Pseudomonas chlororaphis 23aP. [] This strain, isolated from Chamaecytisus albus (Hacq.) Rothm., showcases the potential for bioremediation of environments contaminated with polycyclic aromatic hydrocarbons like phenanthrene. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.